molecular formula C23H18Cl2N2O3 B12455841 N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Katalognummer: B12455841
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: HFKGOJRFXHNEIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with phenyl and phenoxyphenyl groups, along with dichlorophenyl and carboxamide functionalities. Its complex structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of Phenyl and Phenoxyphenyl Groups: The phenyl and phenoxyphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Incorporation of Dichlorophenyl Group: The dichlorophenyl group can be added through nucleophilic substitution reactions using suitable chlorinated aromatic compounds.

    Formation of Carboxamide Functionality: The carboxamide group can be introduced through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amines or alcohols from the carboxamide and ketone functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.

    Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound may be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their signaling pathways and physiological effects.

    Pathway Modulation: The compound can influence various cellular pathways, leading to changes in gene expression, protein activity, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-dichlorophenyl)-5-oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxamide
  • N-(3,4-dichlorophenyl)-5-oxo-1-(4-chlorophenyl)pyrrolidine-3-carboxamide
  • N-(3,4-dichlorophenyl)-5-oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Eigenschaften

Molekularformel

C23H18Cl2N2O3

Molekulargewicht

441.3 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H18Cl2N2O3/c24-20-11-6-16(13-21(20)25)26-23(29)15-12-22(28)27(14-15)17-7-9-19(10-8-17)30-18-4-2-1-3-5-18/h1-11,13,15H,12,14H2,(H,26,29)

InChI-Schlüssel

HFKGOJRFXHNEIA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.